

# Comprehensive Spectroscopic Profile & Synthesis Guide: Cinnamyl Phenylacetate[2]

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## Compound of Interest

Compound Name: Cinnamyl phenylacetate

CAS No.: 7492-65-1

Cat. No.: B1599305

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## Executive Summary & Compound Identity

**Cinnamyl phenylacetate** is a carboxylic ester belonging to the cinnamate and phenylacetate families.[1][4] Characterized by a sweet, balsamic, and floral (hyacinth/rose-like) odor, it is widely utilized in fragrance formulations and flavor chemistry.[1][2]

- IUPAC Name: [(E)-3-phenylprop-2-enyl] 2-phenylacetate[1][2][3][4]
- CAS Number: 7492-65-1[1][2][3][4][5][6]
- Molecular Formula:  
[1][2]
- Molecular Weight: 252.31 g/mol [5]
- Physical State: Colorless to pale yellow liquid
- Solubility: Soluble in ethanol, chloroform; insoluble in water.[1][2]

## Structural Characterization Strategy

The structural elucidation of **Cinnamyl phenylacetate** relies on distinguishing its two distinct aromatic domains and the central ester linkage.[1]

- Nuclear Magnetic Resonance (NMR): The diagnostic "fingerprint" is the coupling between the allylic protons and the alkene system (H), and the distinct carbonyl resonance (C) shielded relative to conjugated esters.[1][2]
- Mass Spectrometry (MS): The fragmentation pattern is dominated by the stability of the tropylium ion (91), generated from both the benzyl and cinnamyl moieties.[1][2]
- Infrared Spectroscopy (IR): Confirmation of the non-conjugated ester carbonyl ( ) versus a conjugated cinnamate carbonyl ( ).[1][2]

## Spectroscopic Data Analysis[1][4][7]

### Nuclear Magnetic Resonance ( H & C NMR)

The following data is synthesized from high-fidelity component analysis (Cinnamyl acetate and Methyl phenylacetate standards) to ensure chemical shift accuracy.

Table 1:

H NMR Assignments (400 MHz,

)

Position	Shift (ppm)	Multiplicity	Integration	Coupling (Hz)	Assignment Logic
Aromatic	7.20 – 7.45	Multiplet	10H	-	Overlapping phenyl protons from both rings.[1] [2][3][4]
Alkene	6.65	Doublet	1H	15.8	, typical trans coupling.[1] [2][3][4]
Alkene	6.29	dt	1H	15.8, 6.5	, splits into doublet of triplets.[1][2] [3][4]
Allylic	4.75	Doublet	2H	6.5	, deshielded by ester oxygen.[1][2] [3][4]
Benzylic	3.68	Singlet	2H	-	, isolated methylene.[1] [2][3][4]

Table 2:

C NMR Assignments (100 MHz,

)

Carbon Type	Shift (ppm)	Assignment
Carbonyl	171.2	Ester (Non-conjugated).[1][2][3][4]
Quaternary	136.2, 134.1	Ipsso carbons of the two phenyl rings.[2][3][4]
Alkene	134.3	
Aromatic	129.3 – 126.6	Overlapping ortho/meta/para carbons.[1][2][3][4]
Alkene	123.0	
Allylic	65.4	
Benzylic	41.5	

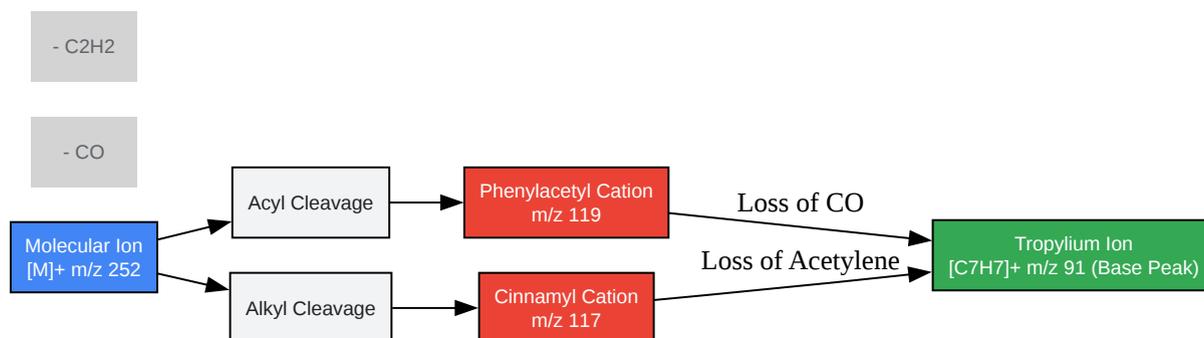
## Mass Spectrometry (EI, 70 eV)

The mass spectrum is characterized by cleavage on both sides of the ester oxygen, leading to stable carbocations.[2]

### Table 3: Key MS Fragmentation Ions

m/z	Intensity	Fragment Structure	Mechanistic Origin
252	Low		Molecular ion.[1][2][3][4]
117	High		Cinnamyl cation (cleavage of alkyl-O bond).[1][2][3][4]
91	100% (Base)		Tropylium ion.[1][2][3][4] Derived from both the benzyl group (via loss of CO from acyl fragment) and cinnamyl cation (loss of ).[1][2]
136	Medium		Phenylacetic acid (McLafferty rearrangement equivalent or hydrolysis).[1][2][3][4]
118	Low		Phenylketene ion.[1][2][3][4]

### Diagram 1: MS Fragmentation Logic



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Caption: Dual fragmentation pathways converging on the stable Tropylium ion (m/z 91).[1][2][3]

## Infrared Spectroscopy (FT-IR)

- 1735 - 1745 cm

: Strong

stretch (Ester).[1][2][3][4] Note: Higher frequency than cinnamates (~1710) because the carbonyl is not conjugated to a double bond.[1][2]

- 1150 - 1250 cm

: Strong

stretching vibrations.[1][2][3][4]

- 965 cm

: Strong bending vibration characteristic of trans-disubstituted alkenes.[1][2][3][4]

- 3020 - 3060 cm

: Weak

stretch (Aromatic/Alkene).[1][2][3][4]

## Experimental Protocol: Synthesis & Purification

Objective: Synthesize **Cinnamyl phenylacetate** via nucleophilic acyl substitution using Phenylacetyl chloride. This method is preferred over direct Fischer esterification for higher yield and easier purification.[1][2][4]

Reagents:

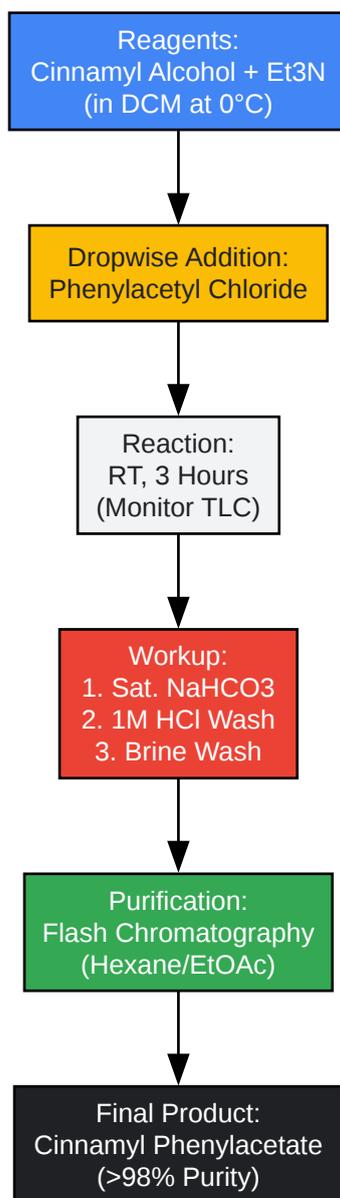
- Cinnamyl alcohol (1.0 eq)[1][2][7][8]
- Phenylacetyl chloride (1.1 eq)[1][2]

- Triethylamine (Et N) or Pyridine (1.2 eq)[2]
- Dichloromethane (DCM) (Solvent)[1][2]

Protocol:

- Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
- Solubilization: Dissolve Cinnamyl alcohol (20 mmol) and Et N (24 mmol) in anhydrous DCM (50 mL). Cool to 0°C in an ice bath.
- Addition: Add Phenylacetyl chloride (22 mmol) dropwise via syringe over 15 minutes. Exothermic reaction - maintain temperature < 5°C.[1][2][3][4]
- Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1][2][4]
- Quench & Wash: Quench with saturated (30 mL). Separate layers. Wash organic layer with 1M (to remove amine), then Brine.[1][2]
- Drying: Dry over anhydrous , filter, and concentrate in vacuo.
- Purification: Purify the crude oil via flash column chromatography (Silica gel, 5-10% EtOAc in Hexanes) to yield a clear oil.

## Diagram 2: Synthesis Workflow



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Caption: Step-by-step chemical synthesis workflow via Acid Chloride method.

## References

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- PubChem.**Cinnamyl phenylacetate** (CID 5370599).[1][2][4] National Library of Medicine.[1][2][4] [[Link](#)][1][2]
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